Mito-CCY

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

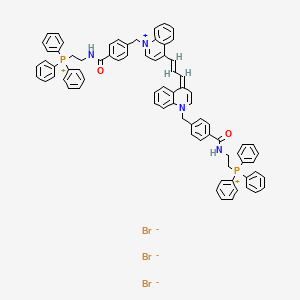

Molecular Formula |

C77H67Br3N4O2P2 |

|---|---|

Molecular Weight |

1382.0 g/mol |

IUPAC Name |

triphenyl-[2-[[4-[[(4Z)-4-[(E)-3-[1-[[4-(2-triphenylphosphaniumylethylcarbamoyl)phenyl]methyl]quinolin-1-ium-4-yl]prop-2-enylidene]quinolin-1-yl]methyl]benzoyl]amino]ethyl]phosphanium tribromide |

InChI |

InChI=1S/C77H65N4O2P2.3BrH/c82-76(78-52-56-84(66-26-7-1-8-27-66,67-28-9-2-10-29-67)68-30-11-3-12-31-68)64-46-42-60(43-47-64)58-80-54-50-62(72-38-19-21-40-74(72)80)24-23-25-63-51-55-81(75-41-22-20-39-73(63)75)59-61-44-48-65(49-45-61)77(83)79-53-57-85(69-32-13-4-14-33-69,70-34-15-5-16-35-70)71-36-17-6-18-37-71;;;/h1-51,54-55H,52-53,56-59H2;3*1H/q+1;;;/p-1 |

InChI Key |

LOAIRUIRDMSFBC-UHFFFAOYSA-M |

Isomeric SMILES |

C1=CC=C(C=C1)[P+](CCNC(=O)C2=CC=C(C=C2)CN3C=C/C(=C/C=C/C4=CC=[N+](C5=CC=CC=C45)CC6=CC=C(C=C6)C(=O)NCC[P+](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)/C1=CC=CC=C13)(C1=CC=CC=C1)C1=CC=CC=C1.[Br-].[Br-].[Br-] |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCNC(=O)C2=CC=C(C=C2)CN3C=CC(=CC=CC4=CC=[N+](C5=CC=CC=C45)CC6=CC=C(C=C6)C(=O)NCC[P+](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C13)(C1=CC=CC=C1)C1=CC=CC=C1.[Br-].[Br-].[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

Mito-CCY: A Technical Guide to a Mitochondria-Targeted Photothermogenic Photosensitizer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mito-CCY is a novel, mitochondria-targeted, near-infrared (NIR) absorbing cryptocyanine probe designed for applications in photothermal therapy (PTT). Its unique chemical structure facilitates selective accumulation within the mitochondria of cells. Upon irradiation with NIR light, this compound exhibits high photothermal conversion efficiency, leading to localized hyperthermia and the generation of reactive oxygen species (ROS). This dual action induces cytotoxicity and triggers apoptotic pathways, making this compound a promising candidate for targeted cancer therapy. This document provides a comprehensive overview of this compound, including its chemical structure, photophysical properties, and detailed protocols for its application in cell-based assays.

Core Concepts

This compound is a specialized fluorescent dye engineered to specifically target mitochondria, the powerhouses of the cell.[1] It belongs to the cryptocyanine class of molecules, which are known for their strong absorption in the near-infrared (NIR) spectrum.[2] The key features of this compound are its mitochondria-targeting moiety and its high photothermal conversion efficiency. The targeting is achieved through a lipophilic cation, which is drawn across the mitochondrial membrane by the organelle's negative membrane potential. Once localized in the mitochondria, this compound can be activated by NIR light, which has the advantage of deeper tissue penetration and reduced phototoxicity to surrounding healthy tissues compared to visible light.

Upon excitation, this compound efficiently converts the absorbed light energy into heat, a process known as photothermal conversion.[2] This localized temperature increase can induce hyperthermia in the target cells, leading to protein denaturation and cell death.[3] Furthermore, this localized heating can also lead to the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause oxidative stress and damage to cellular components, ultimately triggering apoptosis, or programmed cell death.[2]

Chemical Structure and Properties

This compound is characterized by a core cryptocyanine structure, which is responsible for its NIR absorption and fluorescence properties. Appended to this core is a triphenylphosphonium (TPP) cation, a well-established mitochondria-targeting group.

Chemical Structure of this compound

Physicochemical and Photophysical Properties of this compound

The following table summarizes the key quantitative data for this compound, providing a basis for its application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 1382.04 g/mol | |

| Formula | C₇₇H₆₇Br₃N₄P⁺ | |

| Absorption Maximum (λmax) | ~710 nm (in DMSO) | |

| Emission Maximum (λem) | ~740 nm (in DMSO) | |

| Molar Extinction Coefficient (ε) | High in the NIR region | |

| Photothermal Conversion Efficiency (η) | Approximately 9.5% |

Synthetic Strategy

The synthesis of this compound involves a multi-step process, beginning with the alkylation of 4-methylquinoline, followed by the introduction of a formamidine group and subsequent extension of the π-conjugated system to form the cryptocyanine core. The final step involves the attachment of the triphenylphosphonium targeting moiety. While a detailed, step-by-step protocol is proprietary to its developers, the general synthetic scheme provides a roadmap for its chemical synthesis.

Experimental Protocols

The following are detailed, adaptable protocols for key experiments involving this compound. These protocols are intended to serve as a starting point and may require optimization for specific cell lines and experimental conditions.

Cell Culture and Treatment with this compound

This protocol describes the general procedure for culturing HeLa cells and treating them with this compound for subsequent assays.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Seed cells into the appropriate culture plates (e.g., 96-well plates for MTT assay, glass-bottom dishes for microscopy) at a density that will result in 70-80% confluency at the time of the experiment.

-

Allow the cells to adhere and grow for 24 hours.

-

Prepare the desired concentration of this compound working solution by diluting the stock solution in fresh, serum-free cell culture medium.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the this compound working solution to the cells and incubate for the desired time (e.g., 30 minutes) at 37°C.

-

For photothermal studies, irradiate the cells with a 730 nm laser at the desired power density (e.g., 2.3 W/cm²) for a specified duration (e.g., 5 minutes). Control groups should include cells treated with this compound but not irradiated, and cells that are neither treated nor irradiated.

Confocal Microscopy for Mitochondrial Localization

This protocol outlines the procedure for visualizing the subcellular localization of this compound using confocal microscopy.

Materials:

-

HeLa cells cultured on glass-bottom dishes

-

This compound

-

MitoTracker Green FM (as a mitochondrial co-stain)

-

Hoechst 33342 (as a nuclear stain)

-

Live-cell imaging medium

-

Confocal microscope with appropriate lasers and filters

Procedure:

-

Culture and treat HeLa cells with this compound as described in Protocol 4.1.

-

During the last 15-30 minutes of incubation with this compound, add MitoTracker Green FM (e.g., 100 nM) and Hoechst 33342 (e.g., 1 µg/mL) to the culture medium for co-localization studies.

-

Wash the cells twice with pre-warmed live-cell imaging medium.

-

Add fresh live-cell imaging medium to the cells.

-

Image the cells using a confocal microscope.

-

Excite Hoechst 33342 with a 405 nm laser and collect emission at ~460 nm.

-

Excite MitoTracker Green FM with a 488 nm laser and collect emission at ~515 nm.

-

Excite this compound with a 633 nm or similar laser and collect emission at >700 nm.

-

-

Acquire images and analyze the co-localization of the this compound signal with the MitoTracker Green FM signal.

Assessment of Photothermal Cytotoxicity using an MTT Assay

This protocol describes how to quantify the cytotoxic effects of this compound-mediated photothermal therapy using a colorimetric MTT assay.

Materials:

-

HeLa cells cultured in a 96-well plate

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed HeLa cells in a 96-well plate and treat with various concentrations of this compound, with and without NIR irradiation, as described in Protocol 4.1.

-

After the treatment period (e.g., 24 hours post-irradiation), add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Quantitative Data on Photothermal Cytotoxicity of this compound in HeLa Cells

| This compound Concentration (µM) | Irradiation (730 nm, 2.3 W/cm², 5 min) | Cell Viability (%) |

| 10 | No | ~100 |

| 10 | Yes | ~20 |

| 5 | Yes | ~40 |

| 2.5 | Yes | ~60 |

| 1.25 | Yes | ~80 |

Detection of Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS generation.

Materials:

-

HeLa cells cultured in a 96-well plate or on glass-bottom dishes

-

This compound

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Serum-free medium

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Culture and treat HeLa cells with this compound and NIR irradiation as described in Protocol 4.1.

-

After treatment, wash the cells once with serum-free medium.

-

Prepare a 10 µM working solution of DCFH-DA in serum-free medium.

-

Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS.

-

Add PBS to the wells and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.

Analysis of Mitochondrial Membrane Potential using a JC-1 Assay

This protocol utilizes the ratiometric fluorescent dye JC-1 to assess changes in mitochondrial membrane potential, a key indicator of mitochondrial health and apoptosis.

Materials:

-

HeLa cells

-

This compound

-

JC-1 Assay Kit

-

FCCP or CCCP (as a positive control for depolarization)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Culture and treat HeLa cells with this compound and NIR irradiation as described in Protocol 4.1. Include a positive control group treated with an uncoupler like FCCP (e.g., 10 µM for 15 minutes).

-

Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-5 µM in assay buffer or medium).

-

Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.

-

Wash the cells with assay buffer.

-

Analyze the cells using a flow cytometer or fluorescence microscope.

-

Flow Cytometry: Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is a measure of mitochondrial depolarization.

-

Fluorescence Microscopy: Healthy cells will display red fluorescent mitochondria, while apoptotic cells will have green fluorescent mitochondria.

-

Signaling Pathways and Experimental Workflows

The cytotoxic effect of this compound is primarily attributed to the generation of ROS upon photoirradiation, which in turn triggers the intrinsic pathway of apoptosis.

Proposed Signaling Pathway of this compound Induced Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Assessing this compound Efficacy

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound represents a significant advancement in the development of targeted photothermal agents. Its ability to selectively accumulate in mitochondria and induce localized cytotoxicity upon NIR irradiation offers a promising strategy for cancer therapy. The data and protocols presented in this guide provide a solid foundation for researchers to explore the potential of this compound in their own experimental systems. Further research into the in vivo efficacy and safety of this compound is warranted to translate its therapeutic potential into clinical applications.

References

In-Depth Technical Guide to the Mitochondrial Mechanism of Action of Mito-CCY

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mito-CCY is a novel, mitochondria-targeted, near-infrared (NIR) absorbing cryptocyanine-based probe designed for photothermal therapy (PTT). Its mechanism of action is centered on the targeted delivery of a photothermogenic agent to the mitochondria, leading to localized hyperthermia upon NIR irradiation. This primary effect triggers a cascade of secondary events, including the generation of reactive oxygen species (ROS), culminating in apoptotic cell death. This guide provides a comprehensive technical overview of the core mechanism of action of this compound in mitochondria, supported by available quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action

This compound's therapeutic strategy is a multi-stage process initiated by its selective accumulation in mitochondria and culminating in the induction of apoptosis in cancer cells.

Mitochondrial Targeting

This compound is engineered for specific localization within the mitochondria. This is achieved through the conjugation of a cryptocyanine dye with a triarylphosphonium cation. The large negative membrane potential of the inner mitochondrial membrane drives the accumulation of the positively charged this compound within the mitochondrial matrix. This targeted delivery is a critical feature, as it concentrates the therapeutic agent at a site of high metabolic activity and a key regulator of cell death pathways.

Photothermal Effect

The cryptocyanine component of this compound is a potent photothermal agent, absorbing light in the near-infrared (NIR) spectrum, specifically around 730 nm. Upon irradiation with a laser of the corresponding wavelength, this compound efficiently converts light energy into heat. This results in a rapid and localized increase in temperature within the mitochondria, a phenomenon known as hyperthermia. The localized nature of this heating minimizes damage to surrounding cellular structures, enhancing the specificity of the therapy.

Induction of Reactive Oxygen Species (ROS)

The localized hyperthermia induced by this compound in the mitochondria disrupts the delicate balance of the electron transport chain. This disruption leads to an increase in the endogenous production of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. Mitochondria are the primary source of cellular ROS, and a sudden, acute increase in their concentration overwhelms the mitochondrial antioxidant defense systems.

Apoptotic Cell Death

The excessive ROS generated acts as a potent trigger for the intrinsic pathway of apoptosis. ROS can cause oxidative damage to mitochondrial components, including mitochondrial DNA, proteins, and lipids, leading to mitochondrial dysfunction. A key event in this process is the permeabilization of the mitochondrial outer membrane, which allows for the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. This ultimately leads to the dismantling of the cell in a controlled manner.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Conditions | Reference |

| Photothermal Conversion | |||

| Temperature Increase | 13.5°C | 0.5 mM this compound in PBS (with 50% DMSO) irradiated with a 730 nm laser at 2.3 W/cm² for 5 minutes. | [1] |

| Cytotoxicity | |||

| Photo-induced Cytotoxicity | Concentration-dependent increase in cell death | HeLa cells incubated with this compound and subjected to NIR irradiation. | [1] |

| Dark Cytotoxicity | Low | HeLa cells incubated with this compound without NIR irradiation. | [1] |

| Cellular Localization | |||

| Pearson's Correlation Coefficient | High | Co-localization studies with mitochondrial-specific trackers in HeLa cells. | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Induced Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Assessing this compound Efficacy

References

An In-depth Technical Guide to the Spectral Properties of Mito-CCY for Near-Infrared (NIR) Imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral and photothermal properties of Mito-CCY, a mitochondria-targeted, near-infrared (NIR) absorbing cryptocyanine probe. Its unique characteristics make it a valuable tool for NIR imaging and potential therapeutic applications.

Core Spectral and Photothermal Properties

This compound is designed for high performance in the NIR window, offering deep tissue penetration and minimal autofluorescence, which are critical for in vivo imaging. Its defining feature is a high photothermal conversion efficiency, coupled with a low fluorescence quantum yield.[1]

Quantitative Data Summary

The following table summarizes the key quantitative spectral and photophysical properties of this compound, determined in Dimethyl Sulfoxide (DMSO).[1]

| Property | Value | Unit |

| Maximum Absorption Wavelength (λabs) | 713 | nm |

| Maximum Emission Wavelength (λem) | 734 | nm |

| Molar Extinction Coefficient (ε) | 15.5 x 104 | M-1cm-1 |

| Fluorescence Quantum Yield (Φf) | 0.007 | - |

| Singlet Oxygen Quantum Yield | < 0.02 | - |

Mechanism of Action and Mitochondrial Targeting

This compound's ability to specifically accumulate in mitochondria is attributed to its chemical structure, which includes a lipophilic cationic triarylphosphonium group.[1][2] This positive charge is electrophoretically driven by the highly negative mitochondrial membrane potential.

Diagram: Mitochondrial Targeting of this compound

Caption: Mitochondrial accumulation of this compound.

Upon exposure to NIR irradiation, this compound efficiently converts light energy into heat, a process known as photothermal therapy (PTT). This localized heating induces the production of reactive oxygen species (ROS), which can disrupt the mitochondrial defense system and trigger apoptotic cell death.[1]

Diagram: Photothermal Effect and ROS-Induced Apoptosis

Caption: Signaling pathway of this compound's phototoxic effect.

Experimental Protocols

Live-Cell Imaging of Mitochondria with this compound

This protocol is adapted for HeLa cells but can be optimized for other cell lines.

Materials:

-

HeLa cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (1 mM in DMSO)

-

Live-cell imaging medium

-

Confocal microscope with NIR laser (e.g., 730 nm excitation) and appropriate emission filters.

Procedure:

-

Cell Culture: Plate HeLa cells on glass-bottom dishes and culture until they reach the desired confluency.

-

Probe Preparation: Prepare a working solution of this compound in pre-warmed complete culture medium. A final concentration of 2.0 µM has been shown to be effective for HeLa cells.

-

Staining: Remove the culture medium from the cells and add the this compound working solution.

-

Incubation: Incubate the cells for 4 hours at 37°C in a CO2 incubator.

-

Washing (Optional but Recommended): Gently wash the cells twice with pre-warmed live-cell imaging medium to remove any unbound probe and reduce background fluorescence.

-

Imaging: Image the cells using a confocal microscope equipped for NIR imaging. For this compound, excitation at 730 nm and collection of emission around 734 nm is appropriate.

Diagram: Experimental Workflow for Live-Cell Imaging

Caption: Workflow for staining and imaging with this compound.

Photothermal Effect Measurement

This protocol describes the measurement of the photothermal conversion efficiency of this compound in solution.

Materials:

-

This compound

-

50% DMSO-PBS buffer solution (pH 7.4, 10 mM PBS)

-

NIR laser (730 nm) with adjustable power density

-

IR thermal imaging camera

Procedure:

-

Sample Preparation: Prepare a 0.5 mM solution of this compound in the 50% DMSO-PBS buffer.

-

Irradiation: Place the solution in a suitable container and irradiate with a 730 nm laser at a power density of 2.3 W/cm2.

-

Temperature Monitoring: Record the temperature change of the solution over time using an IR thermal imaging camera. A significant temperature increase is expected within the first few minutes of irradiation. For example, a 13.5°C increase was observed within 5 minutes under these conditions.

-

Data Analysis: The photothermal conversion efficiency can be calculated from the temperature change, laser power, and absorbance of the solution.

Applications in Research and Drug Development

The unique properties of this compound make it a powerful tool for:

-

High-resolution NIR imaging of mitochondria: Its specific mitochondrial targeting allows for the visualization of mitochondrial morphology and dynamics in live cells.

-

Photothermal therapy (PTT) research: As a potent photothermal agent, this compound can be used to study the mechanisms of PTT-induced cell death.

-

Drug screening: The phototoxic effect of this compound can be harnessed to screen for compounds that modulate mitochondrial function or sensitivity to PTT.

-

Multicolor imaging: In conjunction with other fluorescent probes, this compound can be used for multi-organelle imaging to study intercellular processes.

References

Unveiling Mitochondrial Dynamics: A Technical Guide to Mito-CCY

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Mito-CCY, a mitochondria-targeted near-infrared (NIR) absorbing cryptocyanine probe, for the advanced study of mitochondrial dynamics. This document provides a comprehensive overview of the probe's mechanism, detailed experimental protocols, and data analysis workflows, tailored for researchers, scientists, and professionals in drug development.

Introduction to Mitochondrial Dynamics

Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain their shape, size, and number, a process collectively known as mitochondrial dynamics. This intricate balance is crucial for cellular homeostasis, including energy production, calcium signaling, and apoptosis.[1][2] Disruptions in mitochondrial dynamics have been implicated in a range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making the study of these processes a critical area of research.[1]

The study of mitochondrial dynamics heavily relies on advanced imaging techniques, particularly live-cell fluorescence microscopy.[1][3] A variety of fluorescent probes have been developed to visualize mitochondria, ranging from potential-dependent dyes like TMRM and TMRE to potential-independent probes like some MitoTracker dyes. The ideal probe for studying dynamics should offer high specificity, photostability, and minimal impact on mitochondrial function.

This compound: A Novel Probe for Mitochondrial Imaging

This compound is a mitochondria-targeted, near-infrared (NIR) absorbing cryptocyanine probe. Its unique properties, including high photothermal conversion efficiency and photoinduced cytotoxicity, make it a versatile tool for researchers.

Mechanism of Action

This compound's targeting mechanism relies on the mitochondrial membrane potential. The positively charged nature of the cryptocyanine core facilitates its accumulation within the negatively charged mitochondrial matrix. This targeted accumulation allows for specific visualization of mitochondria with high signal-to-noise ratio.

Below is a diagram illustrating the logical relationship of this compound's mechanism of action.

Caption: Mechanism of this compound accumulation in the mitochondrial matrix.

Quantitative Data Summary

For effective experimental design, it is crucial to understand the photophysical properties of this compound and compare them with other commonly used mitochondrial probes.

| Property | This compound | MitoTracker Green FM | TMRM |

| Excitation (nm) | ~780 (NIR) | 490 | 548 |

| Emission (nm) | ~810 (NIR) | 516 | 573 |

| Quantum Yield | Not widely reported | ~0.36 | Not widely reported |

| Photostability | High | Moderate | Low |

| Fixability | No | Yes | No |

| Membrane Potential Dependency | Dependent | Independent | Dependent |

Note: Specific properties of this compound may vary depending on the experimental conditions and should be empirically determined.

Experimental Protocols

This section provides detailed methodologies for utilizing this compound to study mitochondrial dynamics in live cells.

Cell Culture and Staining

Materials:

-

HeLa cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Glass-bottom imaging dishes

Protocol:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells onto glass-bottom imaging dishes and allow them to adhere and grow to 60-70% confluency.

-

Prepare a fresh working solution of this compound in pre-warmed culture medium. The optimal concentration should be determined empirically but typically ranges from 50 to 200 nM.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C.

-

After incubation, wash the cells twice with pre-warmed culture medium to remove excess probe.

-

Add fresh, pre-warmed culture medium to the cells. The cells are now ready for imaging.

Live-Cell Imaging and Analysis

Equipment:

-

Confocal or widefield fluorescence microscope equipped with an NIR laser and detector.

-

Environmental chamber to maintain 37°C and 5% CO2 during imaging.

-

Image analysis software (e.g., ImageJ/Fiji, CellProfiler).

Imaging Protocol:

-

Place the imaging dish on the microscope stage within the environmental chamber.

-

Allow the cells to acclimate for at least 10 minutes before imaging.

-

Use a low laser power to minimize phototoxicity and photobleaching.

-

Acquire time-lapse images at appropriate intervals (e.g., every 5-10 seconds for 5-10 minutes) to capture mitochondrial fission and fusion events.

-

For 3D analysis, acquire z-stacks at each time point.

Quantitative Analysis of Mitochondrial Morphology:

-

Image Pre-processing: Apply background subtraction and a median filter to reduce noise.

-

Segmentation: Threshold the images to create a binary mask of the mitochondria.

-

Analysis: Use image analysis software to quantify various morphological parameters from the segmented images. Key parameters include:

-

Area and Perimeter: To determine the size of individual mitochondria.

-

Aspect Ratio and Form Factor: To quantify the degree of elongation (fused vs. fragmented). An aspect ratio close to 1 indicates a more circular, fragmented mitochondrion.

-

Branching: To measure the complexity of the mitochondrial network.

-

Below is a diagram illustrating the experimental workflow for studying mitochondrial dynamics using this compound.

Caption: Experimental workflow for this compound-based mitochondrial dynamics studies.

Signaling Pathways and Mitochondrial Dynamics

Mitochondrial dynamics are tightly regulated by a complex network of signaling pathways. Key proteins involved include Dynamin-related protein 1 (Drp1) for fission, and Mitofusins (Mfn1/2) and Optic atrophy 1 (OPA1) for fusion. Various cellular stresses and signaling cascades can modulate the activity of these proteins, thereby altering the balance between fission and fusion.

For instance, under conditions of cellular stress, the activation of certain kinases can lead to the phosphorylation and recruitment of Drp1 to the mitochondrial outer membrane, promoting fission. Conversely, the expression levels of Mfn1/2 and OPA1 can be regulated by transcription factors that respond to metabolic cues, thereby influencing the rate of mitochondrial fusion.

The following diagram illustrates a simplified signaling pathway influencing mitochondrial fission.

Caption: Simplified signaling pathway leading to mitochondrial fission.

Conclusion

This compound presents a valuable addition to the toolkit for studying mitochondrial dynamics. Its NIR excitation and emission properties offer potential advantages for long-term live-cell imaging by minimizing phototoxicity. This guide provides a foundational framework for researchers to design, execute, and analyze experiments using this compound to investigate the intricate processes of mitochondrial fission and fusion. As with any fluorescent probe, careful optimization of experimental conditions is paramount to obtaining reliable and reproducible data. The methodologies and analytical approaches outlined herein will empower researchers to gain deeper insights into the role of mitochondrial dynamics in health and disease, and to explore novel therapeutic interventions targeting these fundamental cellular processes.

References

An In-depth Technical Guide to Mito-CCY for Cancer Cell Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mito-CCY is a novel, mitochondria-targeted near-infrared (NIR) absorbing cryptocyanine probe demonstrating significant potential in cancer cell research, primarily through its application in photothermal therapy (PTT). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols. This compound's ability to selectively accumulate in the mitochondria of cancer cells and induce localized hyperthermia upon NIR irradiation offers a targeted approach to cancer cell ablation. The subsequent cascade of cellular events, including the generation of reactive oxygen species (ROS) and the induction of apoptosis, underscores its efficacy as a potent photothermogenic photosensitizer. This document serves as a core resource for researchers and professionals in oncology and drug development seeking to explore the therapeutic potential of mitochondrial-targeted PTT agents.

Core Mechanism of Action

This compound is engineered for targeted photothermal therapy, leveraging the unique physiology of cancer cell mitochondria. Its mechanism of action can be delineated into three key stages:

-

Mitochondrial Accumulation: this compound possesses a triarylphosphonium cation, which facilitates its selective accumulation within the mitochondria. This targeting is driven by the large mitochondrial membrane potential characteristic of cancer cells.

-

Photothermal Conversion: As a cryptocyanine-based probe, this compound exhibits a high photothermal conversion efficiency.[1] Upon irradiation with a near-infrared (NIR) laser (e.g., 730 nm), it rapidly converts light energy into localized heat.[1] This targeted hyperthermia raises the temperature in the immediate vicinity of the mitochondria.

-

Induction of Apoptosis: The localized heating of mitochondria disrupts their normal function and triggers the production of reactive oxygen species (ROS).[1] This surge in ROS interferes with the mitochondrial defense systems and initiates the intrinsic apoptotic pathway, leading to programmed cell death.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound as a photothermal agent.

Table 1: Photothermal Properties of this compound

| Parameter | Value | Conditions |

| Laser Wavelength | 730 nm | - |

| Laser Power Density | 2.3 W/cm² | - |

| Temperature Increase (ΔT) | 13.5 °C | 0.5 mM this compound in PBS/50% DMSO, 5 min irradiation |

| Control (CCy without mitochondrial targeting) ΔT | ~3.4 °C | Same as above |

Table 2: In Vitro Cytotoxicity in HeLa Cells

| Condition | Observation | Assay |

| This compound + NIR Irradiation | Concentration-dependent increase in cell death | Propidium Iodide (PI) Staining |

| This compound (Dark Control) | Minimal cell death | Propidium Iodide (PI) Staining |

Note: Specific IC50 values and detailed dose-response curves are pending access to the full experimental data of the primary research.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by this compound upon photoirradiation.

General Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound in cancer cell lines.

Detailed Experimental Protocols

The following are representative, standardized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Culture and Maintenance

-

Cell Line: HeLa (human cervical cancer) cells are a suitable model.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization procedures.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

This compound Treatment: Replace the culture medium with fresh medium containing varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM). Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the cells with this compound for a predetermined time (e.g., 4-6 hours) to allow for mitochondrial accumulation.

-

NIR Irradiation: Expose the designated wells to a 730 nm NIR laser at a power density of 2.3 W/cm² for 5-10 minutes. Keep a parallel set of plates as a dark control (no irradiation).

-

Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Mitochondrial Localization Assay

-

Cell Seeding: Seed HeLa cells on glass-bottom dishes or coverslips and allow them to adhere.

-

This compound and Co-stain Incubation: Incubate the cells with a low concentration of this compound (e.g., 100-500 nM) and a commercially available mitochondrial stain (e.g., MitoTracker Green FM) for 30 minutes at 37°C.

-

Washing: Wash the cells three times with pre-warmed PBS.

-

Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for this compound (NIR range) and the co-stain (e.g., FITC for MitoTracker Green).

-

Analysis: Co-localization of the this compound signal with the mitochondrial co-stain confirms its subcellular localization.

Reactive Oxygen Species (ROS) Detection

-

Cell Treatment: Treat HeLa cells with this compound and NIR irradiation as described in the cytotoxicity assay protocol.

-

DCFH-DA Staining: After irradiation, wash the cells with PBS and incubate them with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or visualize it with a fluorescence microscope (excitation/emission ~485/535 nm). An increase in green fluorescence indicates a higher level of intracellular ROS.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment and Collection: Following treatment with this compound and NIR irradiation, collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Conclusion

This compound presents a promising avenue for targeted cancer therapy. Its specific accumulation in mitochondria and high photothermal conversion efficiency allow for precise and effective cancer cell killing through the induction of localized hyperthermia and subsequent ROS-mediated apoptosis. The experimental protocols and data presented in this guide provide a foundational framework for researchers to further investigate and harness the therapeutic potential of this compound. Further studies are warranted to explore its efficacy in more complex in vivo models and to elucidate the full spectrum of its molecular interactions within the apoptotic signaling cascade.

Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should refer to the original publication by Jung HS, et al. (J Am Chem Soc. 2017 Jul 26;139(29):9972-9978) and optimize procedures for their specific experimental setup. The quantitative data is based on available abstracts and may not be exhaustive.

References

A Technical Guide to Preliminary In Vitro Applications of Mito-CCY

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro applications of Mito-CCY, a mitochondria-targeted, near-infrared (NIR) absorbing cryptocyanine probe.[1] Designed for professionals in cellular research and drug development, this document details the core mechanism, experimental protocols, and relevant biological pathways associated with this compound's function as a photothermogenic photosensitizer.

Core Concepts: this compound

This compound is a specialized fluorescent dye engineered to selectively accumulate within the mitochondria of living cells.[1] Its primary characteristic is a high photothermal conversion efficiency, meaning it can effectively convert near-infrared (NIR) light energy into heat. This property makes it a potent agent for photothermal therapy (PTT), a therapeutic strategy that uses light-induced heat to ablate cancer cells.[1][2] In vitro studies have highlighted its good biological compatibility and its capacity to induce cytotoxicity in cancer cell lines, such as HeLa, upon photo-irradiation.[1]

Mechanism of Action: Photothermal Cell Ablation

The primary mechanism of action for this compound is targeted photothermal cytotoxicity. The process begins with the probe's accumulation in the mitochondrial matrix, driven by the organelle's membrane potential. Once localized, irradiation with NIR light excites the cryptocyanine core, leading to rapid, localized hyperthermia. This intense heat disrupts mitochondrial integrity, triggering downstream signaling cascades that culminate in programmed cell death, or apoptosis.

Caption: Workflow of this compound from cellular uptake to induction of apoptosis.

Quantitative Data Summary

Specific quantitative data from preliminary in vitro studies of this compound are not extensively published. However, research involving such photothermal agents typically quantifies efficacy through several key metrics. The following table illustrates the types of data that are critical for evaluating the performance of this compound in an in vitro setting.

| Parameter | Typical Metric | Description | Example Value (Hypothetical) |

| Photothermal Efficiency | Conversion Efficiency (η) | The percentage of absorbed light energy converted into heat. | 45% |

| Cytotoxicity | IC₅₀ (nM) | The concentration of this compound required to inhibit cell growth by 50% upon NIR irradiation. | 75 nM |

| Mitochondrial Targeting | Pearson's Coefficient | A measure of colocalization between this compound fluorescence and a known mitochondrial marker (e.g., MitoTracker). | 0.92 |

| Temperature Increase | ΔT (°C) | The change in temperature of the cell culture medium after a defined period of NIR irradiation. | +15 °C |

| Reactive Oxygen Species | Fold Change | The relative increase in mitochondrial superoxide or other ROS levels post-irradiation. | 3.5-fold |

Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments to characterize the efficacy and mechanism of this compound.

This protocol outlines the steps for staining live cells with this compound to confirm mitochondrial localization.

-

Cell Preparation: Seed cells (e.g., HeLa) on glass-bottom dishes and culture to 60-70% confluency.

-

Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

-

Staining Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed, serum-free cell culture medium to a final working concentration (e.g., 100-500 nM).

-

Incubation: Remove the culture medium from the cells, wash once with pre-warmed PBS, and add the staining solution. Incubate for 30-60 minutes at 37°C in a CO₂ incubator.

-

Washing: Remove the staining solution and wash the cells three times with fresh, pre-warmed culture medium to remove any non-internalized probe.

-

Imaging: Immediately image the cells using a confocal fluorescence microscope. Use an appropriate laser line for excitation (Near-IR) and collect emission in the corresponding channel.

This protocol uses a standard cell viability assay to quantify the cytotoxic effects of this compound following NIR light irradiation.

Caption: Step-by-step experimental workflow for evaluating this compound cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-1000 nM) for 30-60 minutes at 37°C. Include wells with no probe as a control.

-

Irradiation: After incubation and washing, expose the designated wells to a NIR laser (e.g., 808 nm) at a specific power density for a set duration. Ensure a parallel set of plates is kept in the dark ("dark control") to measure any inherent toxicity of the compound.

-

Post-Irradiation Incubation: Return the plates to the incubator and culture for an additional 24-48 hours.

-

Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue™) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader to determine the percentage of viable cells relative to untreated controls.

Relevant Signaling Pathways

The photothermal damage inflicted by this compound on mitochondria is a potent trigger for the intrinsic pathway of apoptosis . This signaling cascade is a primary mechanism for programmed cell death and is conserved across most eukaryotic cells. Mitochondrial outer membrane permeabilization (MOMP) is the critical "point of no return" in this pathway, leading to the release of pro-apoptotic factors into the cytosol.

Caption: Signaling cascade of intrinsic apoptosis initiated by mitochondrial stress.

The key steps are:

-

Initiation: Localized hyperthermia from this compound acts as a stress signal.

-

BAX/BAK Activation: Pro-apoptotic proteins BAX and BAK are activated and oligomerize on the outer mitochondrial membrane.

-

MOMP: The BAX/BAK oligomers form pores, permeabilizing the outer membrane.

-

Release of Factors: Cytochrome c and SMAC/DIABLO are released from the intermembrane space into the cytosol.

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, which recruits pro-caspase-9 to form the apoptosome complex.

-

Caspase Activation: The apoptosome activates caspase-9, which in turn cleaves and activates effector caspases like caspase-3. SMAC/DIABLO contributes by inhibiting IAPs (Inhibitors of Apoptosis Proteins), which would otherwise suppress caspase activity.

-

Execution: Active caspase-3 orchestrates the dismantling of the cell by cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis.

References

The Biological Compatibility of Mito-CCY: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mito-CCY is a novel, mitochondria-targeted, near-infrared (NIR) absorbing cryptocyanine probe designed for photothermal therapy (PTT). Its efficacy hinges on its ability to localize within the mitochondria and, upon photoirradiation, generate localized hyperthermia. This technical guide provides a comprehensive overview of the biological compatibility of this compound, drawing upon key experimental data to inform researchers and drug development professionals. The information presented herein is primarily derived from the foundational study by Jung et al. (2017) in the Journal of the American Chemical Society.

Core Concept: Mitochondria-Targeted Photothermal Therapy

The fundamental principle behind this compound is the targeted delivery of a photothermal agent to the mitochondria. Mitochondria are known to be susceptible to thermal stress. By concentrating the photothermal effect within this critical organelle, the therapeutic efficacy can be enhanced, potentially reducing the required dosage and minimizing off-target effects.

Quantitative Data Summary

The biological compatibility of this compound has been assessed through in vitro cytotoxicity studies. The key findings are summarized in the tables below.

Table 1: Cytotoxicity of this compound in HeLa Cells (Dark Conditions)

| Concentration of this compound (µM) | Cell Viability (%) |

| 0 | 100 |

| 5 | ~100 |

| 10 | ~100 |

| 20 | ~100 |

Data extracted from Jung HS, et al. J Am Chem Soc. 2017;139(29):9972-9978.

Table 2: Phototoxicity of this compound in HeLa Cells (With NIR Irradiation)

| Concentration of this compound (µM) | Cell Viability (%) |

| 0 | ~100 |

| 5 | ~60 |

| 10 | ~30 |

| 20 | ~10 |

Data extracted from Jung HS, et al. J Am Chem Soc. 2017;139(29):9972-9978.

Note: NIR irradiation was performed at 730 nm with a power density of 2.3 W/cm² for 10 minutes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological compatibility.

Cell Culture

-

Cell Line: HeLa (human cervical cancer cells)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere containing 5% CO₂.

Cytotoxicity Assay (MTT Assay)

-

HeLa cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours.

-

The culture medium was replaced with fresh medium containing various concentrations of this compound (0, 5, 10, and 20 µM).

-

For the dark toxicity assessment, cells were incubated with this compound for 4 hours.

-

For the phototoxicity assessment, after a 4-hour incubation with this compound, the cells were irradiated with a 730 nm NIR laser at a power density of 2.3 W/cm² for 10 minutes.

-

Following irradiation (or incubation for the dark toxicity group), the cells were washed with phosphate-buffered saline (PBS).

-

Fresh culture medium was added, and the cells were incubated for an additional 24 hours.

-

MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

-

The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

-

The absorbance at 570 nm was measured using a microplate reader.

-

Cell viability was calculated as the percentage of the absorbance of the treated cells relative to the untreated control cells.

Mitochondrial Localization Study

-

HeLa cells were seeded on a confocal dish and incubated for 24 hours.

-

The cells were treated with this compound (10 µM) and a commercially available mitochondrial stain (e.g., MitoTracker Green) for 30 minutes.

-

The cells were washed with PBS.

-

Live-cell imaging was performed using a confocal laser scanning microscope.

-

The fluorescence signals from this compound and the mitochondrial stain were captured and merged to determine colocalization.

Signaling Pathways and Mechanisms

The phototoxic effect of this compound is attributed to a cascade of events initiated by localized hyperthermia within the mitochondria.

Experimental Workflow for Induction of Cell Death

Caption: Experimental workflow for this compound induced phototoxicity.

Proposed Signaling Pathway for this compound-Induced Apoptosis

The localized heating induced by photoirradiated this compound is believed to trigger the production of reactive oxygen species (ROS). This increase in ROS can disrupt the mitochondrial defense system and initiate the intrinsic apoptotic pathway.[1]

References

Methodological & Application

Application Notes and Protocols for Live-Cell Mitochondrial Staining

Introduction

Mitochondria are dynamic organelles central to cellular energy production, metabolism, signaling, and apoptosis.[1] Visualizing these organelles in living cells is crucial for understanding their function in both normal physiology and disease states. This document provides a detailed protocol for staining mitochondria in live cells for fluorescence microscopy, offering a general framework applicable to various commercially available mitochondrial dyes.

Principle of Mitochondrial Staining

Live-cell mitochondrial stains are typically cell-permeant molecules that selectively accumulate in the mitochondria. The mechanism of accumulation often relies on the mitochondrial membrane potential, with cationic dyes being electrophoretically driven into the negatively charged mitochondrial matrix. This accumulation allows for the visualization of mitochondrial morphology, distribution, and function in real-time.

Data Presentation

The following tables summarize typical quantitative parameters for live-cell mitochondrial staining. Note that optimal conditions may vary depending on the specific dye, cell type, and experimental setup.

Table 1: Recommended Reagent Concentrations

| Reagent | Stock Solution Concentration | Recommended Final Concentration | Solvent |

| Mitochondrial Dye | 1 mM | 25 - 500 nM[2][3] | DMSO or DMF[2] |

| Probenecid (optional) | 100X | 1X | - |

Table 2: Typical Incubation and Imaging Parameters

| Parameter | Recommended Range | Notes |

| Incubation Time | 15 - 60 minutes[2] | Optimize for specific cell type and dye. |

| Incubation Temperature | 37°C | Or optimal growth temperature for the specific cell line. |

| Washing Steps | 2-3 times with pre-warmed medium | Crucial for reducing background fluorescence. |

| Imaging Medium | Pre-warmed live-cell imaging medium | Can be supplemented to maintain cell health. |

Experimental Protocols

This section details the methodology for staining mitochondria in both adherent and suspension cells for live-cell imaging.

Materials

-

Mitochondrial staining dye (e.g., commercially available mitochondrial probes)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) of high purity

-

Live-cell imaging medium (e.g., HBSS, phenol red-free medium)

-

Phosphate-buffered saline (PBS)

-

Culture vessels suitable for imaging (e.g., glass-bottom dishes, chambered coverglass)

-

Incubator with temperature, humidity, and CO2 control

-

Fluorescence microscope with a live-cell imaging chamber

Preparation of Staining Solution

-

Prepare a 1 mM stock solution of the mitochondrial dye by dissolving it in high-quality DMSO or DMF.

-

Store the stock solution at -20°C, protected from light and moisture.

-

On the day of the experiment, prepare a fresh staining solution by diluting the stock solution in a pre-warmed live-cell imaging medium to the desired final concentration (typically between 25-500 nM). The optimal concentration should be determined experimentally for each cell type.

Staining Protocol for Adherent Cells

-

Culture cells on a sterile glass-bottom dish or chambered coverglass appropriate for microscopy.

-

Pre-warm the live-cell imaging medium and the prepared staining solution to 37°C.

-

Remove the culture medium from the cells.

-

Wash the cells once with the pre-warmed live-cell imaging medium.

-

Add the staining solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 15-45 minutes in a 37°C incubator with appropriate CO2 levels.

-

Remove the staining solution and wash the cells three times with the pre-warmed live-cell imaging medium.

-

Add fresh, pre-warmed live-cell imaging medium to the cells for imaging.

-

Proceed to image the cells immediately using a fluorescence microscope equipped with a live-cell incubator.

Staining Protocol for Suspension Cells

-

Obtain a single-cell suspension from your culture.

-

Centrifuge the cells and carefully aspirate the supernatant.

-

Gently resuspend the cell pellet in the pre-warmed staining solution.

-

Incubate the cells for 15-45 minutes under appropriate growth conditions in the dark.

-

Centrifuge the cells again and remove the staining solution.

-

Resuspend the cell pellet in fresh, pre-warmed medium or buffer.

-

The cells are now ready for analysis by flow cytometry or for mounting on a slide for fluorescence microscopy.

Visualizations

Experimental Workflow

Caption: Workflow for live-cell mitochondrial staining of adherent and suspension cells.

Signaling Pathway (General Mitochondrial Health)

Caption: Relationship between mitochondrial membrane potential and overall cellular health.

References

Optimal Concentration of Mito-CCY for Mitochondrial Labeling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mito-CCY is a mitochondria-targeted, near-infrared (NIR) absorbing cryptocyanine probe.[1][2] Such probes are valuable tools in biological research, particularly for their applications in photothermal therapy due to their high photothermal conversion efficiency.[1][2][3] The targeted delivery of these molecules to mitochondria allows for the precise induction of local heating, which can trigger apoptosis, making them promising agents in cancer therapy research. While primarily investigated for its photothermogenic properties, this compound's mitochondrial accumulation allows for its use as a labeling agent for imaging this vital organelle. This document provides detailed application notes and protocols for the use of this compound and related cyanine-based dyes for effective mitochondrial labeling in live cells.

Data Presentation: Recommended Concentrations for Mitochondrial Probes

Optimizing the concentration of a fluorescent probe is critical to achieve bright, specific staining with minimal cytotoxicity. While specific data for this compound as a routine imaging agent is emergent, data from its photothermal studies and from structurally related NIR cyanine dyes provide a strong basis for determining an optimal concentration range. The following table summarizes recommended starting concentrations for this compound and similar mitochondrial probes. It is highly recommended to perform a titration experiment for each new cell line and experimental condition to determine the optimal concentration.

| Probe Name | Recommended Concentration Range | Cell Line(s) | Application | Source(s) |

| This compound | Starting point based on related dyes: 100 nM - 1 µM | HeLa | Photothermal Therapy, Mitochondrial Localization | |

| NIR Cy-5 based dyes (Cy-5a, Cy-5b) | 700 nM | A549 (human lung carcinoma) | Mitochondrial Imaging | |

| Cy5-PEG2 | 1 µM | HEK293 | Mitochondrial Imaging | |

| IR-780 iodide | 0.1 µM - 20 µM | H9C2, PC-3, T24, various cancer cell lines | Mitochondrial Imaging, Proliferation Assays | |

| Abberior LIVE mito probes | 250 - 500 nM | Varies with cell type | Super-resolution Mitochondrial Imaging |

Experimental Protocols

This section provides a detailed, generalized protocol for mitochondrial labeling in live cells using this compound or a similar cyanine-based probe.

Reagent Preparation (Stock Solution)

-

Probe Solubilization : this compound and similar dyes are typically provided as a lyophilized powder. To prepare a stock solution, dissolve the probe in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a concentration of 1 mM.

-

Storage : Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Cell Preparation

-

Cell Seeding : Seed cells on an appropriate imaging vessel (e.g., glass-bottom dishes, coverslips, or chamber slides) at a density that will result in 50-70% confluency at the time of staining.

-

Cell Culture : Culture the cells in a suitable medium under standard conditions (e.g., 37°C, 5% CO₂).

Mitochondrial Labeling Procedure

-

Prepare Staining Solution : On the day of the experiment, thaw a vial of the 1 mM stock solution. Dilute the stock solution in pre-warmed (37°C) cell culture medium or a suitable buffer (e.g., HBSS) to the desired final working concentration (refer to the table above for starting points).

-

Cell Washing : Aspirate the cell culture medium from the cells and gently wash once with pre-warmed medium or buffer.

-

Incubation : Add the staining solution to the cells, ensuring the entire surface is covered. Incubate the cells for 15-60 minutes under their normal growth conditions, protected from light. The optimal incubation time will vary depending on the cell type and probe concentration and should be determined experimentally.

-

Post-Incubation Washing : After incubation, aspirate the staining solution and wash the cells two to three times with fresh, pre-warmed medium or buffer to remove any unbound probe.

-

Final Incubation (Optional but Recommended) : Add fresh, pre-warmed medium and incubate for an additional 15-20 minutes to allow for complete removal of background fluorescence.

-

Imaging : The cells are now ready for imaging. It is recommended to image the cells in a fresh volume of imaging medium. For long-term imaging, use a microscope equipped with a live-cell incubation chamber.

Visualization of Experimental Workflow and Conceptual Relationships

Experimental Workflow for Mitochondrial Labeling

Caption: A flowchart of the key steps for labeling mitochondria in live cells.

Conceptual Diagram of Mitochondria-Targeted Probes

Caption: Accumulation of cationic probes like this compound in the mitochondrial matrix.

References

Mito-CCY Protocol for Fluorescence Microscopy: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mito-CCY is a novel, mitochondria-targeted near-infrared (NIR) absorbing cryptocyanine probe. Its unique properties, including high photothermal conversion efficiency and the ability to induce cytotoxicity upon photoirradiation, make it a valuable tool for researchers in cell biology and drug development. This compound is specifically designed to accumulate in the mitochondria of living cells, driven by the mitochondrial membrane potential. This targeted accumulation allows for precise imaging and therapeutic applications directed at this critical organelle.

The mechanism of action for this compound's photoinduced cytotoxicity involves the generation of reactive oxygen species (ROS) upon local heating, which in turn disrupts the mitochondrial defense system and triggers the intrinsic apoptotic pathway.[1][2] This makes this compound a potent tool for photothermal therapy (PTT) research and a promising candidate for targeted cancer therapies.

Principle of Action

This compound consists of a cryptocyanine core, which is responsible for its near-infrared absorption and fluorescence properties, and a triphenylphosphonium (TPP) cation. The TPP group facilitates the accumulation of the probe within the mitochondrial matrix due to the large negative mitochondrial membrane potential. Once localized in the mitochondria, this compound can be excited by an appropriate light source, leading to a rapid increase in the local temperature. This hyperthermia, in turn, induces the production of ROS, initiating a cascade of events that lead to programmed cell death, or apoptosis.

Applications

-

Fluorescence Imaging of Mitochondria: this compound can be used as a fluorescent probe to visualize mitochondrial morphology and distribution in live cells using fluorescence microscopy.

-

Photothermal Therapy (PTT): Due to its high photothermal conversion efficiency, this compound can be employed as a photosensitizer to induce localized hyperthermia in mitochondria upon laser irradiation, leading to targeted cell death.

-

Drug Development and Screening: The unique mechanism of this compound makes it a useful tool for screening and evaluating the efficacy of novel anticancer drugs that target mitochondrial function or the apoptotic pathway.

-

Study of Mitochondrial Dysfunction: Researchers can utilize this compound to investigate the role of mitochondrial-derived ROS and subsequent apoptosis in various cellular processes and disease models.

Data Presentation

Photophysical and Photothermal Properties

| Property | Value | Reference |

| Absorption Maximum (λabs) | ~730 nm | [1] |

| Fluorescence Emission Maximum (λem) | Not specified in abstract | |

| Laser Irradiation Wavelength for PTT | 730 nm | [1] |

| Laser Power Density for PTT | 2.3 W/cm² | [1] |

| Temperature Increase (in vitro) | 13.5 °C in 5 min (0.5 mM in PBS/DMSO) |

Recommended Staining Parameters (General Protocol adapted from similar mitochondrial probes)

| Parameter | Recommended Range |

| Probe Concentration | 50 - 200 nM |

| Incubation Time | 15 - 45 minutes |

| Incubation Temperature | 37°C |

Note: Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.

Experimental Protocols

Protocol 1: Live-Cell Fluorescence Imaging of Mitochondria

This protocol describes the general steps for staining live cells with a mitochondria-targeted probe like this compound for visualization by fluorescence microscopy.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Live cells cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets for NIR dyes

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

-

Probe Preparation: Prepare a working solution of this compound in pre-warmed complete cell culture medium. The final concentration should typically be in the range of 50-200 nM. Protect the working solution from light.

-

Cell Staining: Remove the existing culture medium from the cells and replace it with the this compound working solution.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-45 minutes. The optimal incubation time may vary depending on the cell type.

-

Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS or complete culture medium to remove any unbound probe.

-

Imaging: Add fresh, pre-warmed culture medium to the cells. Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for NIR dyes (Excitation around 730 nm).

Protocol 2: Induction of Photothermal Cytotoxicity

This protocol outlines the procedure for inducing targeted cell death using this compound in combination with laser irradiation.

Materials:

-

Cells stained with this compound (as described in Protocol 1)

-

A laser source with a wavelength of 730 nm

-

An objective lens suitable for focusing the laser beam

-

Cell viability assay kit (e.g., MTT, Calcein-AM/Propidium Iodide)

Procedure:

-

Cell Staining: Stain the cells with this compound following Protocol 1.

-

Laser Irradiation:

-

Mount the stained cells on the microscope stage.

-

Locate the target cells or region of interest.

-

Irradiate the selected area with a 730 nm laser at a power density of approximately 2.3 W/cm². The duration of irradiation should be optimized based on the desired outcome (e.g., 5 minutes).

-

-

Post-Irradiation Incubation: After irradiation, return the cells to the incubator and incubate for a period sufficient to allow for the induction of apoptosis (e.g., 4-24 hours).

-

Assessment of Cell Viability: Evaluate the cytotoxicity by performing a standard cell viability assay according to the manufacturer's instructions.

Visualizations

Signaling Pathway of this compound Induced Apoptosis

Caption: Signaling pathway of this compound induced apoptosis.

Experimental Workflow for this compound Application

Caption: Experimental workflow for this compound applications.

References

Application Notes and Protocols for Mito-CCY in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mito-CCY is a mitochondria-targeted, near-infrared (NIR) absorbing cryptocyanine probe.[1] Its primary application lies in the field of photothermal therapy (PTT), where it acts as a highly efficient photothermogenic photosensitizer.[2][3][4][5] Upon irradiation with a 730 nm laser, this compound converts light energy into heat, leading to localized hyperthermia within the mitochondria. This process induces the production of reactive oxygen species (ROS), which in turn triggers apoptotic cell death. While not a conventional fluorescent probe for analytical flow cytometry, its effects on cell viability and apoptosis can be quantitatively assessed using standard flow cytometry techniques. This document provides an overview of this compound's mechanism and detailed protocols for evaluating its cellular impact via flow cytometry.

Principle of Action

This compound's mechanism of action is a multi-step process that culminates in targeted cell death. The key stages are:

-

Mitochondrial Targeting: this compound possesses a triarylphosphonium component that facilitates its accumulation within the mitochondria of living cells, driven by the mitochondrial membrane potential.

-

Photothermal Conversion: As a cryptocyanine-based probe, this compound strongly absorbs NIR light. When irradiated with a laser at its absorption maximum (around 730 nm), it efficiently converts this light energy into heat.

-

Induction of Apoptosis: The localized heating of mitochondria disrupts their function and leads to an increase in the production of endogenous reactive oxygen species (ROS). This surge in ROS overwhelms the mitochondrial antioxidant defense system, initiating the intrinsic apoptotic pathway and leading to programmed cell death.

Data Presentation

The photophysical and photothermal properties of this compound are summarized below. This data is crucial for designing experiments involving this probe.

| Parameter | Value | Reference |

| Maximum Absorption (λabs) | 710 nm (in DMSO) | |

| Maximum Emission (λem) | 740 nm (in DMSO) | |

| Molar Extinction Coefficient (ε) | 1.8 x 10⁵ M⁻¹ cm⁻¹ (in DMSO) | |

| Fluorescence Quantum Yield (Φf) | 0.09 (in DMSO) | |

| Optimal Laser Irradiation | 730 nm |

When assessing the cytotoxic effects of this compound using flow cytometry, data can be presented to show the dose-dependent and light-dependent induction of apoptosis and necrosis.

| Treatment Group | Concentration | NIR Irradiation | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Control | 0 µM | No | 95.2 | 2.5 | 2.3 |

| This compound only | 10 µM | No | 94.8 | 2.9 | 2.3 |

| NIR only | 0 µM | Yes | 95.0 | 2.6 | 2.4 |

| This compound + NIR | 5 µM | Yes | 65.4 | 20.1 | 14.5 |

| This compound + NIR | 10 µM | Yes | 25.7 | 45.8 | 28.5 |

Note: The data in the table above is representative and will vary depending on the cell type, incubation time, and experimental conditions.

Experimental Protocols

While this compound is not used as a primary stain for analytical flow cytometry, this technique is essential for quantifying its biological effects, particularly its photoinduced cytotoxicity.

Protocol: Assessment of Apoptosis and Necrosis using Annexin V and Propidium Iodide (PI) Staining

This protocol details the steps to measure cell death in a population of cells treated with this compound and subjected to NIR irradiation.

Materials:

-

Cells of interest (e.g., HeLa cells)

-

Complete cell culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer equipped with a 488 nm laser and appropriate detectors for FITC and PI.

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and grow to the desired confluency (typically 70-80%).

-

Treatment with this compound:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentrations.

-

Remove the old medium from the cells and add the medium containing this compound.

-

Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, and cells for NIR irradiation only.

-

Incubate the cells for a sufficient time to allow for mitochondrial uptake of the probe (e.g., 4-6 hours).

-

-

NIR Irradiation:

-

Irradiate the designated wells with a 730 nm laser at a specified power density (e.g., 2.3 W/cm²) for a set duration (e.g., 5-10 minutes).

-

Ensure that control wells (no irradiation) are shielded from the laser.

-

-

Post-Irradiation Incubation: Return the plates to the incubator and culture for a period sufficient to allow apoptotic processes to develop (e.g., 4, 12, or 24 hours).

-

Cell Harvesting:

-

For suspension cells, gently collect the cells into flow cytometry tubes.

-

For adherent cells, wash with PBS, and then detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.

-

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining:

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells.

-

-

Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

-

Sample Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Acquire data for at least 10,000 events per sample.

-

Data Analysis:

-

Create a dot plot of FITC (Annexin V) versus PI.

-

Establish quadrants based on unstained and single-stained controls.

-

Quantify the percentage of cells in each quadrant:

-

Lower-Left (Annexin V- / PI-): Viable cells

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells

-

Upper-Left (Annexin V- / PI+): Necrotic cells/debris

-

-

Conclusion

This compound is a specialized probe for mitochondria-targeted photothermal therapy. While it is not a conventional dye for direct analysis in flow cytometry, the technique is indispensable for quantifying the downstream cellular consequences of this compound-mediated PTT. The provided protocols for assessing apoptosis and necrosis offer a robust framework for researchers in oncology and drug development to evaluate the efficacy of photothermal agents like this compound.

References

- 1. Apoptosis Assays for Flow Cytometry | Sartorius [sartorius.com]

- 2. A Mitochondria-Targeted Cryptocyanine-Based Photothermogenic Photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. khu.elsevierpure.com [khu.elsevierpure.com]

- 4. A Mitochondria-Targeted Cryptocyanine-Based Photothermogenic Photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.korea.ac.kr [chem.korea.ac.kr]

Application Notes and Protocols for Tracking Mitochondrial Movement with Mito-CCY

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondria are highly dynamic organelles whose movements are critical for cellular function, including energy distribution, calcium signaling, and apoptosis. The ability to accurately track mitochondrial movement provides valuable insights into cellular health and the mechanisms of various diseases. Mito-CCY is a mitochondria-targeted, near-infrared (NIR) absorbing cryptocyanine probe that offers a valuable tool for visualizing and quantifying mitochondrial dynamics in live cells.[1][2] This document provides detailed application notes and protocols for the use of this compound in tracking mitochondrial movement, aimed at researchers, scientists, and professionals in drug development.

Introduction to this compound